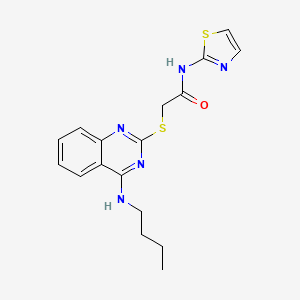

2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

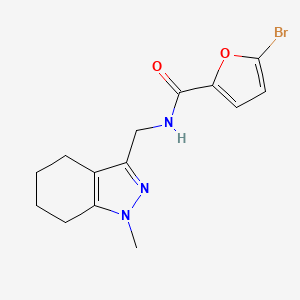

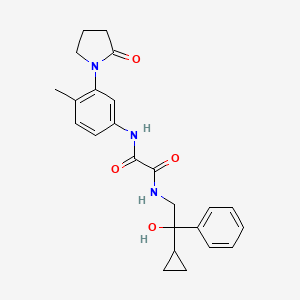

The compound "2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" is a multifaceted molecule that incorporates a naphthalene moiety, which is known for its planar, aromatic characteristics, and a thiophene group, another aromatic compound with a five-membered ring containing a sulfur atom. The molecule also contains a pyridine ring, a basic nitrogen-containing heterocycle, which is often involved in drug interactions with biological targets. The presence of an acetamide group suggests potential bioactivity, as this functional group is commonly found in various pharmaceuticals.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in the literature. For instance, a series of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized from precursors containing naphthalene and thiophene moieties . The synthesis involved N-chloroacetylation and N-alkylation steps, with the structures confirmed by 1H NMR, IR, and MS techniques. Another related synthesis approach is the one-pot three-component synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, which utilized 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst . This method is noted for its environmental friendliness and mild reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of aromatic rings and amide linkages. The naphthalene and thiophene rings contribute to the planarity and potential stacking interactions of the molecules, which can be crucial for binding to biological targets. The acetamide moiety is a key functional group that can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's bioactivity.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis of the amide bond, which can be a relevant metabolic pathway in biological systems. The presence of aromatic rings like naphthalene and thiophene also allows for electrophilic substitution reactions, which can be utilized in further chemical modifications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The aromatic systems within the molecule can lead to high degrees of planarity and contribute to the hydrophobic character of the compound. The amide group can increase the compound's polarity and potential for hydrogen bonding, affecting its solubility and interaction with biological molecules. The presence of a basic nitrogen atom in the pyridine ring can influence the compound's pKa and, consequently, its ionization state at physiological pH, which is important for its absorption and distribution in the body.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of novel derivatives related to 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a key area of interest. For example, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives highlight advancements in creating compounds with potential therapeutic applications (Yang Jing, 2010). These methodologies offer insights into the chemical framework's adaptability for synthesizing compounds with varied therapeutic or material applications.

Catalysis and Synthesis Techniques

The application of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of related compounds under ultrasound irradiation showcases innovative approaches to enhancing chemical reactions' efficiency and yield (M. Mokhtary & Mogharab Torabi, 2017). This research not only provides a green chemistry perspective but also opens doors to synthesizing complex organic molecules with improved environmental friendliness and cost-effectiveness.

Chemosensors for Metal Ions

Research on naphthoquinone-based chemosensors for transition metal ions demonstrates the functional versatility of naphthalene derivatives (Prajkta Gosavi-Mirkute et al., 2017). These studies explore the molecular recognition abilities of synthesized ligands toward metal ions, offering potential applications in environmental monitoring, biomedical research, and the development of new materials.

Anti-Proliferative Activity

The discovery of new derivatives as CDK2 inhibitors and their anti-proliferative activity against human cancer cell lines highlight the potential therapeutic applications of naphthalene and thiophene-containing compounds (A. Abdel-Rahman et al., 2021). This research underscores the importance of such compounds in developing novel treatments for cancer, showcasing the broad therapeutic potential of these chemical frameworks.

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c25-22(12-18-7-3-6-17-5-1-2-8-20(17)18)24-14-16-11-19(15-23-13-16)21-9-4-10-26-21/h1-11,13,15H,12,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCISZPRZQXTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2530133.png)

![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate](/img/structure/B2530135.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2530140.png)

![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)

![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2530153.png)